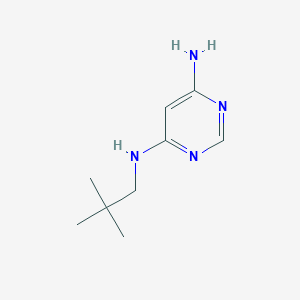
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This compound is characterized by its pyrimidine ring structure substituted with a 2,2-dimethylpropyl group at the N4 position and amino groups at the 4 and 6 positions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with 2,2-dimethylpropyl halide under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
科学研究应用
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine has several applications in scientific research:
作用机制
The mechanism of action of N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N4-(2,2-dimethylpropyl)pyrimidine-2,4-diamine
- N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a broader class of pyrimidines that are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness as an inhibitor of cyclin-dependent kinases (CDK) such as CDK2 and CDK9. The compound showed IC50 values of 83 nM and 65 nM against these targets respectively, indicating potent inhibitory action in various tumor cell lines, including triple-negative breast cancer (TNBC) cells .
Table 1: Anticancer Activity of this compound
| Target Enzyme | IC50 Value (nM) | Cell Line Tested |
|---|---|---|
| CDK2 | 83 | MDA-MB-231 (TNBC) |
| CDK9 | 65 | MDA-MB-231 (TNBC) |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it has potential as an antimicrobial agent against various pathogens. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance:
- CDK Inhibition : The compound binds to the ATP-binding site of cyclin-dependent kinases, preventing their activation and leading to cell cycle arrest in the G2/M phase .
- Antimicrobial Action : It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Case Studies
- Study on Anticancer Activity : A comprehensive study on the efficacy of various pyrimidine derivatives highlighted the superior activity of this compound against breast cancer cell lines. The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates upon treatment with the compound .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results indicated that it exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
属性
IUPAC Name |
4-N-(2,2-dimethylpropyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)5-11-8-4-7(10)12-6-13-8/h4,6H,5H2,1-3H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUZXKZXURFIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC=NC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














